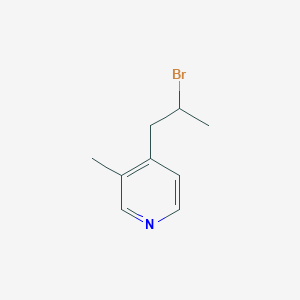![molecular formula C9H14 B13597433 2-Vinylbicyclo[2.2.1]heptane CAS No. 2146-39-6](/img/structure/B13597433.png)
2-Vinylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinylbicyclo[2.2.1]heptane, also known as 2-ethenylbicyclo[2.2.1]heptane, is an organic compound with the molecular formula C9H14. It is a bicyclic compound featuring a vinyl group attached to a bicyclo[2.2.1]heptane framework. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Vinylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, followed by a series of isomerization and hydrogenation steps . The reaction conditions typically include the use of a palladium catalyst and hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Vinylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the vinyl group can yield saturated bicyclic compounds.
Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents like m-chloroperbenzoic acid for epoxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include epoxides, saturated bicyclic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Vinylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Vinylbicyclo[2.2.1]heptane involves its reactivity with various catalysts and reagents. For example, in hydrogenation reactions, the vinyl group undergoes addition of hydrogen atoms in the presence of a palladium catalyst, leading to the formation of saturated bicyclic compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Similar in structure but with a methyl group instead of a vinyl group.
2-Ethenylbicyclo[2.2.1]heptane: Another name for 2-Vinylbicyclo[2.2.1]heptane.
Bicyclo[2.2.1]heptane: The parent compound without any substituents.
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
2146-39-6 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
2-ethenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
PFUYSXSIHCSVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




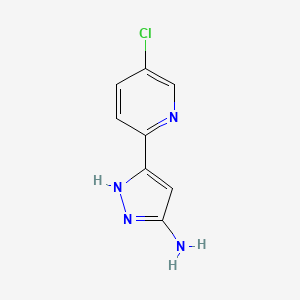


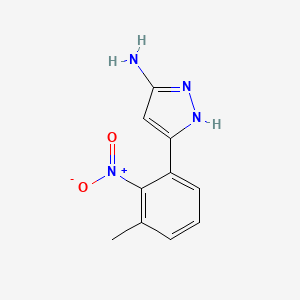
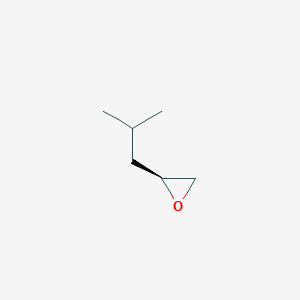



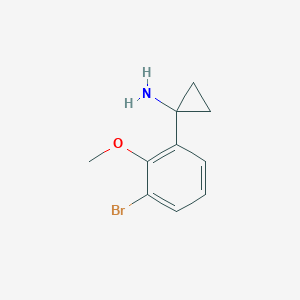
![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

